N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 351.5 g/mol. This compound is classified under the category of thioacetamides and is notable for its potential applications in medicinal chemistry, particularly in the field of antitumor activity and other therapeutic areas.
N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide falls within the broader classification of thioacetamides, which are characterized by the presence of a sulfur atom bonded to an acetamide group. This class of compounds often exhibits diverse biological activities, making them significant in pharmaceutical research.
The synthesis of N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide involves several steps that typically include the formation of the cyclopentyl moiety and the introduction of functional groups such as thio and acetamide.
Methods:
Technical Details:
The synthesis may involve various techniques such as refluxing in solvents like ethanol or dimethylformamide (DMF), and purification methods like recrystallization or chromatography to isolate the desired product .
The molecular structure of N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can be represented using various chemical notation systems:
InChI=1S/C17H25N3O3S/c21-10-4-9-20-14-8-3-7-13(14)16(19-17(20)23)24-11-15(22)18-12-5-1-2-6-12/h12,21H,1-11H2,(H,18,22)This notation provides a standardized way to represent the compound's structure in databases.
N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions due to its functional groups:
Reactions:
Technical Details:
These reactions may require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity .
The mechanism of action for N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-ylo)thio)acetamide is still being explored but is believed to involve interactions with biological targets at the cellular level.
Process:
Data:
Further studies are necessary to elucidate the precise molecular interactions and pathways involved .
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics can be inferred based on similar compounds:
Chemical Properties:
N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo - 2,5,6,7-tetrahydro - 1H-cyclopenta[d]pyrimidin - 4 - yl)thio)acetamide has potential applications in various scientific fields:
Scientific Uses:
Continued research into this compound could lead to significant advancements in drug development and therapeutic applications .
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: